3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione
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Overview
Description
3’-(4-Chlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione is a spirocyclic compound characterized by a unique structural motif where an oxirane ring is fused to an indene backbone. The presence of a 4-chlorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-Chlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione typically involves multi-step reactions. One common method includes the reaction of indene derivatives with epoxides under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with indene in the presence of a base can yield the desired spirocyclic compound . The reaction conditions often involve the use of solvents like ethanol (EtOH) and bases such as trimethylamine (Et3N) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process. The choice of solvents, catalysts, and reaction temperatures are crucial factors in achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3’-(4-Chlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KOH
Reduction: NaBH4
Substitution: Various nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dicarboxamides , while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
3’-(4-Chlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-(4-Chlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione involves its interaction with specific molecular targets and pathways. The oxirane ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- Spiro[indene-2,3’-pyrazole] derivatives
- Spiro[indoline-3,2’-pyrazolo[1,2-a]pyrazoles]
- Spiro[indene-2,4’-pyridines]
Uniqueness
3’-(4-Chlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione stands out due to its unique combination of an oxirane ring and a 4-chlorophenyl group. This structural motif imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
127322-76-3 |
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Molecular Formula |
C16H9ClO3 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
3'-(4-chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione |
InChI |
InChI=1S/C16H9ClO3/c17-10-7-5-9(6-8-10)15-16(20-15)13(18)11-3-1-2-4-12(11)14(16)19/h1-8,15H |
InChI Key |
TXOAAFVHJAZXAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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